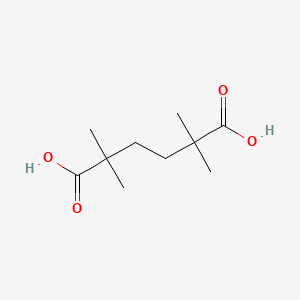

2,2,5,5-TETRAMETHYLHEXANEDIOIC ACID

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4916-85-2 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2,2,5,5-tetramethylhexanedioic acid |

InChI |

InChI=1S/C10H18O4/c1-9(2,7(11)12)5-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |

InChI Key |

ZNMDSQBHOLGTPA-UHFFFAOYSA-N |

SMILES |

CC(C)(CCC(C)(C)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C)(CCC(C)(C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2,5,5 Tetramethylhexanedioic Acid

Oxidative Dimerization Routes

Oxidative dimerization presents a direct approach to forming the carbon skeleton of 2,2,5,5-tetramethylhexanedioic acid from simpler precursors. This typically involves the coupling of two molecules, often through radical intermediates.

Fenton and Modified Fenton Processes for Carbon-Carbon Bond Formation

The Fenton reaction, which utilizes a solution of hydrogen peroxide and an iron catalyst, is a well-established method for generating hydroxyl radicals. wikipedia.org These highly reactive species can abstract hydrogen atoms from organic molecules, leading to the formation of carbon-centered radicals. In the context of synthesizing this compound, a Fenton-type reaction can be employed to dimerize molecules like pivalic acid. stackexchange.com The process involves the generation of a radical at the methyl group of pivalic acid, followed by the coupling of two such radicals to form the desired hexanedioic acid derivative. stackexchange.com The reaction is typically carried out in acidic conditions to maintain the activity of the iron catalyst. stackexchange.com

Modified Fenton processes, sometimes referred to as "Fenton-like" reagents, may employ other transition metals besides iron to catalyze the decomposition of hydrogen peroxide and initiate the radical dimerization. wikipedia.org The general mechanism involves the oxidation of a suitable precursor by the powerful, non-selective hydroxyl radical. wikipedia.org For instance, the dimerization of tert-butanol (B103910) to 2,5-dimethyl-2,5-hexanediol (B89615) using Fenton's reagent and sulfuric acid serves as a classic example of this type of C-C bond formation. wikipedia.org

Sonoelectrochemical Approaches in Carboxylic Acid Dimerization

Sonoelectrochemistry combines the principles of electrochemistry with the application of high-power ultrasound. hielscher.com This combination can enhance reaction rates, improve mass transfer to the electrode surface, and keep the electrode surfaces clean. hielscher.com In the context of carboxylic acid dimerization, sonoelectrochemical methods can offer a pathway to forming dicarboxylic acids. hielscher.commdpi.com The process, known as sonoelectrodeposition when used for nanoparticle synthesis, utilizes an ultrasonic probe as a working electrode. hielscher.com The intense energy from acoustic cavitation creates localized high temperatures and pressures, which can drive chemical reactions. hielscher.com While direct synthesis of this compound via this method is not extensively detailed in readily available literature, the principles of sonoelectrochemical synthesis of other dicarboxylic acids and nanoparticles suggest its potential applicability. mdpi.comnanoge.org The electrochemical reduction of dicarboxylic acids has been studied, and the reverse process, oxidative dimerization, could potentially be facilitated by sonoelectrochemical conditions. nanoge.orgnih.gov

Radical-Mediated Coupling Strategies

Radical-mediated reactions are a powerful tool for constructing carbon-carbon bonds, particularly for creating sterically hindered structures. nih.gov The synthesis of this compound can be envisioned through the coupling of radicals derived from pivalic acid or related precursors. nih.govresearchgate.net One common strategy involves the decarboxylation of a carboxylic acid to generate an alkyl radical, which can then undergo coupling. researchgate.net For instance, the silver-catalyzed decarboxylation of carboxylic acids using persulfate is a known method for producing alkyl radicals. researchgate.net

Photoredox catalysis has also emerged as a potent method for generating radicals under mild conditions. nih.gov In a typical cycle, a photocatalyst, upon absorbing light, can oxidize a carboxylic acid to produce a carbon-centered radical with the loss of carbon dioxide. nih.gov This radical can then participate in coupling reactions. While direct coupling of tertiary radicals derived from pivalic acid can be challenging due to steric hindrance, conjunctive coupling strategies have been developed where the radical is trapped by another molecule before the final coupling step. nih.gov

Alternative Synthetic Pathways and Precursor Chemistry

Beyond direct dimerization, multi-step synthetic sequences starting from different precursors offer alternative routes to this compound.

Oxidation Reactions of Specific Precursors

A common alternative strategy involves the oxidation of a precursor molecule that already contains the required carbon skeleton. For example, the oxidation of 2,2,5,5-tetramethyl-1,6-hexanediol would yield the target dicarboxylic acid. The oxidation of diols to dicarboxylic acids is a well-established transformation in organic synthesis. nih.govrsc.orgresearchgate.netnih.gov Various oxidizing agents can be employed for this purpose, ranging from classic reagents like chromic acid to more modern, selective catalytic systems. smolecule.com For instance, the oxidation of 1,6-hexanediol (B165255) to adipic acid has been achieved using resting cells of Gluconobacter oxydans and over gold-based catalysts. nih.govrsc.org Similarly, the oxidation of 1-formyl-2,2,5,5-tetramethylcyclopentane using Jones' reagent has been reported to produce 2,2,5,5-tetramethylcyclopentanecarboxylic acid, demonstrating the utility of oxidation in synthesizing sterically hindered cyclic carboxylic acids. prepchem.com

The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions. For instance, the oxidation of pinacolone (B1678379) is another potential route to pivalic acid, a key precursor. smolecule.com

Multi-Step Synthesis Design and Optimization

Designing a multi-step synthesis for this compound involves strategically planning a sequence of reactions to build the target molecule from simpler, readily available starting materials. scribd.comsyrris.jp This approach allows for greater control over the stereochemistry and functionality of the final product.

An example of a multi-step synthesis could start with the Koch reaction to produce pivalic acid from isobutene. smolecule.comwikipedia.org This could be followed by a radical-mediated dimerization as described previously. Alternatively, a synthesis could involve the construction of a precursor like 2,2,5,5-tetramethyl-1,6-hexanediol, which is then oxidized. The synthesis of substituted tetrahydrofurans, which share some structural motifs with the target molecule, has been achieved through multi-step sequences involving cycloaddition and ring-opening metathesis. researchgate.net

The optimization of a multi-step synthesis focuses on improving the yield of each step, minimizing the number of purification steps, and utilizing cost-effective and environmentally benign reagents. syrris.jp Flow chemistry, where reagents are pumped through reactors containing immobilized catalysts and reagents, offers a modern approach to automate and streamline multi-step syntheses. syrris.jp

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,2,5,5 Tetramethylhexanedioic Acid

Investigations into Ketonic Decarboxylation and Cyclization

The thermal decomposition of dicarboxylic acids to form cyclic ketones, a reaction known as ketonic decarboxylation or Ruzicka cyclization, is a well-established synthetic method. wikipedia.org This intramolecular reaction is believed to proceed through a mechanism involving the formation of a β-keto acid intermediate. nih.govnih.gov However, the structural features of the dicarboxylic acid, particularly the substitution at the α-carbons, play a crucial role in determining the feasibility and outcome of this reaction.

Analysis of the Influence of Quaternary Alpha-Carbons on Reaction Mechanisms

The presence of quaternary α-carbons, as is the case in 2,2,5,5-tetramethylhexanedioic acid, fundamentally alters the reactivity of the molecule with respect to ketonic decarboxylation. The generally accepted mechanism for ketonic decarboxylation requires the presence of hydrogen atoms at the α-position. nih.gov These α-hydrogens are essential for the formation of a key β-keto acid intermediate, which subsequently undergoes decarboxylation. nih.govnih.gov

In this compound, the carbons alpha to each carboxylic acid group are quaternary, meaning they are bonded to four other carbon atoms and lack any hydrogen atoms. This absence of α-hydrogens makes the formation of the requisite β-keto acid intermediate impossible. nih.gov Consequently, the classical ketonic decarboxylation pathway is inhibited. Instead of cyclization to form 2,2,5,5-tetramethylcyclopentanone, the compound undergoes alternative decomposition pathways. nih.gov Experimental studies have shown that the yield of the expected ketonic decarboxylation product, 2,2,5,5-tetramethylcyclopentanone, is negligible, often observed in trace amounts of less than 0.2%. nih.gov This starkly contrasts with dicarboxylic acids possessing α-hydrogens, which can readily undergo this cyclization. wikipedia.org

Comparative Mechanistic Studies with Related Dicarboxylic Acids

The unique reactivity of this compound is best understood through comparative studies with other dicarboxylic acids. For instance, adipic acid, which is the unmethylated parent compound of this compound, readily undergoes intramolecular ketonization when heated with a catalyst like barium hydroxide (B78521) to form cyclopentanone (B42830). wikipedia.org This reaction proceeds via the classical mechanism due to the presence of α-hydrogens.

In contrast, the reactivity of this compound is more comparable to that of other tertiary carboxylic acids, such as pivalic acid (2,2-dimethylpropanoic acid). nih.gov Pivalic acid, which also lacks α-hydrogens, does not undergo ketonic decarboxylation. Instead, it decomposes through other routes, primarily the retro-Koch reaction. nih.gov

The table below summarizes the differing reactivity of these dicarboxylic acids, highlighting the critical role of α-hydrogens.

| Dicarboxylic Acid | Presence of α-Hydrogens | Primary Thermal Decomposition Pathway | Major Product(s) |

| Adipic Acid | Yes | Ketonic Decarboxylation | Cyclopentanone |

| This compound | No | Retro-Koch Reaction | 2,2,5-Trimethyl-4-hexenoic acid and isomers |

| Pivalic Acid (monocarboxylic) | No | Retro-Koch Reaction | Isobutene, Carbon Monoxide, Water |

This table illustrates the influence of alpha-hydrogens on the thermal decomposition pathways of various carboxylic acids.

Furthermore, studies on the decarboxylation of dicarboxylic acids with varying degrees of unsaturation, such as maleic, fumaric, and acetylenedicarboxylic acids, have provided insights into the electronic effects on the reaction mechanism. acs.org While these studies focus on different structural modifications, they collectively underscore the sensitivity of the decarboxylation pathway to the molecular architecture of the starting acid.

Role of Catalysts (e.g., Potassium Fluoride (B91410), Barium Oxide) in Facilitating Decarboxylation

Catalysts are often employed to facilitate ketonic decarboxylation, typically by promoting the formation of the necessary intermediates. wikipedia.org Bases are known to promote this reaction. wikipedia.org Metal oxides, such as manganese(II) oxide and barium oxide, have been used to catalyze the ketonic decarboxylation of various carboxylic acids. wikipedia.org For example, barium hydroxide is effective in the conversion of adipic acid to cyclopentanone. wikipedia.org The mechanism of catalysis often involves the formation of a metal salt of the dicarboxylic acid, which then undergoes thermal decomposition. wikipedia.org

However, in the case of this compound, the presence of catalysts that are effective for standard ketonic decarboxylation is not expected to promote the formation of the cyclic ketone. This is because the fundamental mechanistic requirement of having α-hydrogens is not met. nih.gov Therefore, even with catalysts like potassium fluoride or barium oxide, the retro-Koch reaction would likely remain the dominant decomposition pathway. While potassium fluoride has been noted in the context of reactions involving carboxylic acids, its specific application to catalyze the decarboxylation of a sterically hindered, α-hydrogen-lacking dicarboxylic acid like this compound is not a focus in the literature, as the substrate itself is unsuitable for the desired transformation. scilit.com

Anomalous Cyclization Phenomena

While this compound does not undergo the expected ketonic decarboxylation to form a five-membered ring, its decomposition can lead to other cyclic products through what can be termed anomalous cyclization. The primary product of the retro-Koch reaction of this compound is 2,2,5-trimethyl-4-hexenoic acid (along with its double bond isomer). nih.gov This unsaturated monocarboxylic acid can subsequently undergo further transformations, including cyclization to form a cyclic enone or a lactone. nih.gov This represents an alternative cyclization pathway that is a consequence of the initial retro-Koch reaction, rather than a direct ketonic decarboxylation.

Retro-Koch Reactions and Alternative Decomposition Pathways

The primary thermal decomposition pathway for this compound is the retro-Koch reaction. nih.gov The Koch reaction is a method for synthesizing tertiary carboxylic acids from alkenes or alcohols, carbon monoxide, and a strong acid catalyst. wikipedia.org The retro-Koch reaction is the reverse process, where a tertiary carboxylic acid decomposes into an alkene, carbon monoxide, and water. nih.gov

For this compound, the reaction proceeds as follows:

C10H18O4 → C9H16O2 + CO + H2O

The product, C9H16O2, is 2,2,5-trimethyl-4-hexenoic acid and its isomers. nih.gov This reaction pathway is favored due to the stability of the tertiary carbocation intermediate that can be formed from the protonated carboxylic acid group. This decomposition into a smaller carboxylic acid and other byproducts is a characteristic feature of tertiary carboxylic acids that lack α-hydrogens. nih.gov

Esterification and Amidation Reactions of the Dicarboxylic Acid Moiety

The dicarboxylic acid moiety of this compound can undergo standard reactions such as esterification and amidation, although the steric hindrance around the carboxyl groups can influence the reaction conditions required.

Esterification of carboxylic acids with alcohols is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. masterorganicchemistry.com This is an equilibrium reaction, and an excess of the alcohol is often used to drive the reaction towards the ester product. masterorganicchemistry.com For sterically hindered carboxylic acids like this compound, the rate of esterification may be slower, and more forcing conditions or specialized methods might be necessary to achieve good yields. acs.org Alternative methods for esterifying sterically hindered acids have been developed to overcome these challenges. acs.org

Amidation of carboxylic acids to form amides is also a fundamental transformation. However, the direct reaction of a carboxylic acid with an amine is often difficult because the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.com Therefore, activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are often used to facilitate the reaction. jackwestin.com Given the steric hindrance of this compound, the use of such coupling agents would be crucial for the successful formation of the corresponding diamide.

2,2,5,5 Tetramethylhexanedioic Acid As a Monomer and Building Block in Advanced Chemical Architectures

Application in Polymer Synthesis and Material Science

2,2,5,5-Tetramethylhexanedioic acid, a dicarboxylic acid featuring a unique sterically hindered structure, holds potential as a specialized monomer in the field of polymer chemistry. Its incorporation into polymer chains can significantly influence the final material's properties, offering a route to tailor-made polymers for specific applications.

Precursor for Polyester (B1180765) Resins and Polyamide Fibers

Polyester resins and polyamide fibers are two of the most significant classes of synthetic polymers, traditionally synthesized through the polycondensation of a dicarboxylic acid with a diol or a diamine, respectively. essentialchemicalindustry.orgresearchgate.net For instance, the widely used polyester, polyethylene (B3416737) terephthalate (B1205515) (PET), is produced from terephthalic acid and ethylene (B1197577) glycol. essentialchemicalindustry.org Similarly, polyamides are formed via the reaction of dicarboxylic acids with diamines. nih.govrsc.org

Theoretically, this compound can serve as the dicarboxylic acid monomer in these polycondensation reactions. The general reaction for the formation of a polyester from this diacid would involve its reaction with a diol, such as ethane-1,2-diol, under conditions that promote esterification and the removal of water. For polyamide synthesis, the diacid would be reacted with a diamine, for example, hexamethylenediamine, to form amide linkages.

However, the practical application of this compound in large-scale production of polyester resins and polyamide fibers is not widely documented in publicly available research. This is likely attributable to the steric hindrance presented by the four methyl groups on the carbon atoms adjacent to the carboxylic acid functionalities. This steric bulk can significantly reduce the reactivity of the carboxylic acid groups, making polymerization more challenging compared to linear, unhindered dicarboxylic acids like adipic acid or terephthalic acid.

Sterically Hindered Monomers for Tunable Polymer Properties

The true potential of this compound in polymer science lies in its role as a sterically hindered monomer to precisely control polymer architecture and properties. The presence of the four methyl groups, known as the gem-dimethyl effect, introduces significant steric bulk along the polymer backbone. researchgate.netrsc.org This structural feature has profound implications for the physical properties of the resulting polymers.

The primary effect of incorporating such bulky groups is the disruption of chain packing and crystallinity. researchgate.net In polymers like polyethylene, the regular arrangement of polymer chains allows for the formation of crystalline regions, which contribute to rigidity, high melting points, and solvent resistance. The introduction of the tetramethyl-substituted hexanedioic acid unit would prevent the polymer chains from aligning closely, leading to a more amorphous (non-crystalline) structure. researchgate.net

This deliberate disruption of crystallinity can be used to tune a range of material properties:

Increased Solubility: Amorphous polymers are generally more soluble in a wider range of solvents compared to their semi-crystalline counterparts.

Lower Glass Transition Temperature (Tg) and Melting Point (Tm): The reduced intermolecular forces due to less efficient chain packing typically result in lower temperatures required for the polymer to transition from a glassy to a rubbery state (Tg) or to melt (Tm).

Improved Flexibility and Toughness: The less ordered structure can lead to increased flexibility and impact resistance.

Optical Clarity: The absence of crystalline domains that can scatter light often results in materials with higher transparency.

By copolymerizing this compound with other, more conventional dicarboxylic acids, material scientists can create a spectrum of polymers with properties intermediate between the highly crystalline and fully amorphous states, thereby achieving a high degree of control over the final material characteristics.

Derivatization to Cyclic and Heterocyclic Compounds

Beyond its potential use in linear polymers, the unique structure of this compound makes it an interesting starting material for the synthesis of various cyclic and heterocyclic compounds. Intramolecular reactions of this diacid can lead to the formation of novel ring systems with potential applications in fine chemicals and pharmaceuticals.

Synthesis of Ketone Derivatives (e.g., 2,2,5,5-Tetramethylcyclopentanone)

One of the most important intramolecular reactions of dicarboxylic acids is the Dieckmann condensation, which is used to form cyclic β-keto esters. researchgate.net This reaction provides a direct pathway to synthesize ketone derivatives from dicarboxylic acids. In the case of this compound, it can be converted to its corresponding diester (e.g., dimethyl 2,2,5,5-tetramethylhexanedioate) and then subjected to an intramolecular cyclization under basic conditions to yield a five-membered cyclic β-keto ester. Current time information in Bangalore, IN.nih.govwhiterose.ac.uk Subsequent hydrolysis and decarboxylation of this intermediate would produce 2,2,5,5-tetramethylcyclopentanone.

The general mechanism for the Dieckmann condensation involves the formation of an enolate ion at the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. researchgate.net This is followed by the elimination of an alkoxide group to form the cyclic β-keto ester.

Reaction Pathway:

Esterification: this compound is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding diester.

Dieckmann Condensation: The diester is treated with a strong base (e.g., sodium ethoxide) to initiate the intramolecular cyclization, forming the cyclic β-keto ester.

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield 2,2,5,5-tetramethylcyclopentanone.

Formation of Other Polycyclic and Heterocyclic Systems

The dicarboxylic acid functionality of this compound opens up possibilities for the synthesis of a variety of other cyclic and heterocyclic systems, which are core structures in many biologically active molecules. nih.govwhiterose.ac.uk For example, dicarboxylic acids can be converted into dihalides, which can then undergo cyclization reactions with various nucleophiles to form heterocyclic rings.

Theoretically, this compound could be a precursor to:

Lactones: Intramolecular esterification, potentially through the formation of a hydroxy acid intermediate, could lead to a seven-membered lactone ring.

Lactams: Conversion of one carboxylic acid group to an amine, followed by intramolecular amidation, could yield a seven-membered lactam.

Anhydrides: Dehydration of the diacid, typically by heating with a dehydrating agent, would produce a seven-membered cyclic anhydride.

Heterocycles containing Nitrogen, Sulfur, or Oxygen: By reacting the diacid or its derivatives (like diacyl chlorides) with binucleophiles such as hydrazine (B178648), hydroxylamine, or hydrogen sulfide, various heterocyclic rings could be synthesized. For instance, reaction with hydrazine could potentially lead to the formation of a diazepine (B8756704) derivative. The synthesis of various thiadiazole and oxadiazole derivatives often starts from dicarboxylic acids or their derivatives. nih.gov

While specific examples of these transformations starting from this compound are not extensively reported, the fundamental reactivity of dicarboxylic acids suggests these synthetic routes are plausible areas for future research.

Supramolecular Assembly and Coordination Chemistry (Potential Research Area)

A fascinating and promising area of research for this compound lies in its potential application in supramolecular chemistry and the design of coordination polymers. Dicarboxylic acids are excellent building blocks for constructing extended networks through non-covalent interactions, primarily hydrogen bonding. The two carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to the self-assembly of well-defined one-, two-, or three-dimensional structures.

In the realm of coordination chemistry, carboxylic acid groups can be deprotonated to form carboxylate anions, which are excellent ligands for metal ions. The reaction of this compound with various metal salts could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. In these materials, the diacid would act as a linker, bridging metal centers to create extended, often crystalline, networks.

The steric hindrance from the methyl groups in this compound could lead to:

Coordination polymers with large, accessible pores: The bulky nature of the linker could prevent the formation of densely packed structures, potentially creating voids and channels within the material.

Unusual coordination geometries around the metal centers: The steric demands of the ligand could force the metal ions into uncommon coordination environments.

Modulation of the physical properties of the resulting MOFs: The hydrophobic nature of the methyl groups could influence the adsorption properties of the framework, making it suitable for specific applications in gas storage or separation.

The exploration of the supramolecular and coordination chemistry of this compound represents a fertile ground for discovering new materials with unique structures and functions.

Advanced Spectroscopic and Chromatographic Characterization of 2,2,5,5 Tetramethylhexanedioic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2,2,5,5-tetramethylhexanedioic acid. mdpi.com It allows for the precise determination of the carbon skeleton and the chemical environment of the hydrogen atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The spectrum typically shows two main signals. A singlet corresponding to the twelve equivalent protons of the four methyl groups (C(CH₃)₂) and another singlet for the four protons of the two methylene (B1212753) groups (-CH₂-). The acidic protons of the carboxylic acid groups (-COOH) will also produce a signal, which can be broad and its chemical shift is often dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. nih.gov It will display signals for the quaternary carbons, the methylene carbons, and the carbonyl carbons of the carboxylic acid groups. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~1.2 | ~25 |

| Methylene Protons (-CH₂-) | ~1.7 | ~35 |

| Carboxylic Acid Proton (-COOH) | Variable (10-13) | - |

| Quaternary Carbon (C(CH₃)₂) | - | ~40 |

| Carbonyl Carbon (-COOH) | - | ~180 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

The integration of the ¹H NMR signals provides a quantitative measure of the number of protons contributing to each signal, further confirming the structure. For instance, the ratio of the integrals of the methyl proton signal to the methylene proton signal would be 3:1.

While basic 1D NMR provides static structural information, advanced NMR techniques can offer insights into the conformational and dynamic properties of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which can help in elucidating the preferred conformations of the molecule in solution. mdpi.com

Furthermore, variable temperature NMR studies can reveal information about the rotational barriers around the C-C single bonds. mdpi.com By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers between different conformational isomers. mdpi.com For dicarboxylic acids, the conformational preferences can be influenced by factors such as intramolecular hydrogen bonding and the ionization state of the carboxylic acid groups. nih.gov

Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of this compound and its reaction products. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound (C₁₀H₁₈O₄) is 202.1205 g/mol . nih.gov HRMS is crucial for confirming the identity of newly synthesized derivatives and for identifying unknown products in reaction mixtures. acs.org

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov This technique is ideal for analyzing complex mixtures containing this compound and its derivatives. nih.gov The sample is first vaporized and separated into its individual components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. nih.gov

Derivatization is often employed to increase the volatility of dicarboxylic acids like this compound for GC-MS analysis. nih.gov For example, esterification to form methyl or butyl esters is a common practice. nih.gov The resulting mass spectra can provide valuable information about the structure of the parent molecule through the analysis of its fragmentation pattern.

Table 2: Common Mass Fragments in the EI-MS of Derivatized this compound (as a Dimethyl Ester)

| m/z | Possible Fragment Ion |

| M-31 | [M - OCH₃]⁺ |

| M-59 | [M - COOCH₃]⁺ |

| 73 | [C(CH₃)₂CO]⁺ |

| 59 | [COOCH₃]⁺ |

Note: This table presents hypothetical fragmentation patterns for illustrative purposes. Actual fragmentation will depend on the specific ionization conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule.

In the IR spectrum of this compound, the most prominent absorption band is the strong and broad O-H stretch of the carboxylic acid groups, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid carbonyl group gives rise to a sharp, intense peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch is usually observed. The symmetric vibrations of the carbon skeleton, such as the C-C stretching modes, often give rise to strong Raman signals, providing information about the backbone of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad, strong) | Weak | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 (sharp, strong) | Moderate to Strong | Stretching |

| C-H (Alkyl) | 2850-3000 (multiple bands) | Strong | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 (strong) | Weak | Stretching |

| O-H (Carboxylic Acid) | 920-950 (broad) | Weak | Bending (out-of-plane) |

The combination of IR and Raman spectroscopy provides a comprehensive analysis of the functional groups present in this compound and can be used to monitor chemical transformations, such as esterification or amide formation, by observing the appearance or disappearance of characteristic vibrational bands.

Rotational Spectroscopy for Gas-Phase Characterization (Applicable to related compounds, suggesting future potential)

Rotational spectroscopy stands as a powerful, high-resolution technique for the unambiguous structural characterization of molecules in the gas phase. unibo.it By measuring the transition frequencies between quantum rotational energy levels, it is possible to determine with great precision the moments of inertia of a molecule. These, in turn, provide definitive information about the molecular geometry, including bond lengths, bond angles, and the conformational landscape. unibo.it While direct experimental data on the rotational spectrum of this compound is not yet available in the literature, the extensive studies on related dicarboxylic acids, such as adipic acid, provide a clear blueprint for its future characterization. nih.govnih.govacs.orgacs.org

The study of flexible molecules like dicarboxylic acids in the gas phase is particularly challenging due to the existence of multiple low-energy conformers. researchgate.netnih.gov These conformers, arising from rotations around single bonds, can coexist in the gas-phase sample, leading to a complex rotational spectrum where each conformer contributes its own distinct set of rotational transitions. However, the high-resolution nature of techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy allows for the individual identification and structural determination of these conformers. acs.org

For a molecule like this compound, theoretical calculations would be the first step in predicting the geometries and relative energies of its possible conformers. These calculations are crucial for guiding the spectral search and assignment. The presence of the bulky t-butyl groups at the 2 and 5 positions is expected to significantly influence the conformational preferences of the carbon backbone and the orientation of the carboxylic acid groups.

One of the major experimental hurdles in the gas-phase study of dicarboxylic acids is their low volatility and thermal instability. nih.govnih.gov Heating is often required to generate a sufficient vapor pressure for spectroscopic investigation, but this can also induce thermal decomposition. nih.govacs.org In the case of adipic acid, studies have shown that it undergoes ketonization upon heating, leading to the formation of cyclopentanone (B42830) and adipic anhydride. nih.govnih.govacs.orgacs.org Time-resolved rotational spectroscopy has proven to be an invaluable tool for monitoring these decomposition processes in real-time, providing insights into the reaction kinetics and mechanisms. nih.govacs.org

A similar approach could be applied to this compound. By carefully controlling the heating temperature and employing time-resolved measurements, it would be possible to distinguish the rotational transitions of the parent molecule from those of its decomposition products. This would not only allow for the characterization of the acid itself but also provide valuable information about its thermal decomposition pathways.

The table below illustrates the type of spectroscopic constants that can be determined from a rotational spectroscopy study, using the example of a conformer of adipic acid. These constants are the key to a precise structural determination.

| Parameter | Symbol | Value (MHz) |

| Rotational Constant A | A | 18643.17 |

| Rotational Constant B | B | 18229.39 |

| Rotational Constant C | C | 18712.13 |

| Centrifugal Distortion Constant | ΔJ | Varies |

| Centrifugal Distortion Constant | ΔJK | Varies |

Illustrative data based on findings for related compounds. Actual values for this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Studies on 2,2,5,5 Tetramethylhexanedioic Acid

Quantum-Chemical Calculations for Reaction Energetics and Transition States

There is currently no available research detailing quantum-chemical calculations specifically for the reaction energetics and transition states of 2,2,5,5-tetramethylhexanedioic acid.

Quantum-chemical methods are fundamental in understanding chemical reactions at a molecular level. arxiv.orgaps.org These calculations can predict the energy changes that occur during a reaction, identifying the most likely pathways and the structures of high-energy transition states. For a molecule like this compound, such studies could, for example, elucidate the energetics of its synthesis, polymerization, or degradation reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies on the conformational analysis or intermolecular interactions of this compound have been found in the surveyed literature.

MD simulations provide a powerful lens for observing the dynamic behavior of molecules over time. This technique could be used to explore the vast conformational landscape of the flexible hexanedioic acid backbone, which is sterically hindered by the bulky tetramethyl groups. Understanding its preferred shapes and how it interacts with other molecules or solvents is crucial for predicting its physical properties and how it behaves in various applications, such as in the formation of polyesters or as a crosslinking agent. google.comgoogle.com.na

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Parameters and Reactivity

There is a lack of published studies applying Density Functional Theory (DFT) to predict the spectroscopic parameters and reactivity of this compound.

DFT is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the electronic structure of molecules. wikipedia.org It can be employed to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which would be invaluable for the experimental characterization of this compound. Furthermore, DFT-based reactivity descriptors could predict the most reactive sites of the molecule, offering insights into its chemical behavior.

Elucidation of Reaction Mechanisms Through Computational Modeling

No computational modeling studies aimed at elucidating the reaction mechanisms involving this compound are available in the current body of scientific literature.

Computational modeling is a critical tool for mapping out the step-by-step pathways of chemical reactions. kallipos.gr By combining quantum-chemical calculations and other modeling techniques, researchers can visualize the transformation of reactants into products, identifying key intermediates and the factors that control the reaction rate and outcome. For this compound, this could involve modeling its esterification or amidation reactions, which are relevant to its use in polymer and materials science. patentbuddy.compatentbuddy.com

While the compound is mentioned in patent literature as a potential component in various materials, the detailed theoretical and computational characterization that is essential for a deep, molecular-level understanding remains an open area for future scientific inquiry. google.comgoogle.com.nagoogle.comgoogle.com

An exploration into the future research directions and emerging applications of this compound reveals significant potential for innovation in catalysis, advanced materials, and sustainable chemical synthesis. While direct research on this specific dicarboxylic acid is nascent, its unique molecular architecture—a linear six-carbon chain flanked by bulky tetramethyl groups—provides a compelling basis for developing novel materials and processes. The future of this compound is intrinsically linked to interdisciplinary efforts between chemistry, material science, and engineering.

Q & A

Basic: What are the recommended synthetic strategies for 2,2,5,5-tetramethylhexanedioic acid, and how can yield optimization be achieved?

Methodological Answer:

Synthesis of highly substituted diacids like this compound typically involves alkylation or coupling reactions. For example, analogous routes for tetramethylalkanes (e.g., 2,2,5,5-tetramethylhexane) use neopentyl halides (e.g., 1-bromo-2,2-dimethylpropane) in nucleophilic substitution or Grignard reactions . To adapt this for diacid synthesis:

- Step 1: Start with a dialkylation of malonic ester derivatives, introducing methyl groups at positions 2 and 5.

- Step 2: Hydrolyze the ester intermediates to carboxylic acids under acidic or basic conditions.

- Yield Optimization: Use sterically hindered bases (e.g., LDA) to minimize side reactions. Monitor reaction progress via TLC or GC-MS .

Advanced: How do steric effects from methyl groups influence the acid dissociation constants (pKa) and crystal packing of this compound?

Methodological Answer:

Steric hindrance from methyl groups reduces solvation and increases pKa values for the carboxylic acid groups. To quantify this:

- pKa Measurement: Perform potentiometric titration in aqueous and non-aqueous solvents (e.g., DMSO) to compare with unsubstituted hexanedioic acid.

- Crystallography: Analyze single-crystal X-ray diffraction data (analogous to 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) to assess intermolecular interactions. Methyl groups may enforce specific dihedral angles, reducing hydrogen-bonding networks .

Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR: Use - and -NMR to identify methyl group environments (e.g., singlets at δ ~1.2 ppm for –C(CH)–) and carboxylic protons (broad signals at δ ~12 ppm).

- IR Spectroscopy: Confirm carboxylic O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm).

- Mass Spectrometry: High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M–H] for diacids) .

Advanced: How can computational methods predict the reactivity of this compound in cyclization reactions?

Methodological Answer:

- DFT Calculations: Model transition states for intramolecular esterification or anhydride formation. Compare activation energies with less hindered analogs (e.g., adipic acid).

- Solvent Effects: Use COSMO-RS to simulate solvent polarity’s role in stabilizing intermediates. Polar aprotic solvents (e.g., DMF) may enhance cyclization by reducing steric clashes .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust.

- Storage: Keep in airtight containers under inert gas (N) to prevent oxidation. Store at 2–8°C if stability data indicate thermal sensitivity .

Advanced: How can discrepancies in reported solubility data for this compound be resolved?

Methodological Answer:

- Data Reconciliation: Compare experimental conditions (pH, temperature, solvent purity) across studies. For example, solubility in water (~20 mg/L at 25°C) may vary with ionic strength .

- Standardization: Follow IUPAC guidelines for solubility measurements, including equilibration times and filtration methods. Validate with HPLC to ensure no degradation occurs during testing .

Basic: What chromatographic methods are suitable for purifying this compound?

Methodological Answer:

- Reverse-Phase HPLC: Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to resolve diacid from methyl ester byproducts.

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on differential solubility at low temperatures .

Advanced: What role can this compound play in designing spin labels for electron paramagnetic resonance (EPR) studies?

Methodological Answer:

The diacid’s rigid structure can serve as a linker for nitroxide radicals (e.g., PROXYL derivatives). Key steps:

- Functionalization: Introduce maleimide or thiol-reactive groups at the carboxylate termini for site-specific protein labeling.

- Validation: Perform DEER (Double Electron-Electron Resonance) measurements to confirm distance constraints in labeled biomolecules .

Basic: How should researchers address conflicting toxicity data for this compound?

Methodological Answer:

- Tiered Testing: Conduct acute toxicity assays (e.g., OECD 423) and compare with structurally similar diacids.

- Metabolite Analysis: Use LC-MS to identify degradation products (e.g., methylated succinic acid) that may contribute to toxicity .

Advanced: Can this compound act as a ligand in coordination chemistry, and how does steric bulk affect metal complexation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.